molecular formula C7H9IO4S B013074 [Hydroxy(methanesulfonyloxy)iodo]benzene CAS No. 105551-42-6

[Hydroxy(methanesulfonyloxy)iodo]benzene

Cat. No. B013074
M. Wt: 316.12 g/mol
InChI Key: WSUYPCBSGVAXNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [hydroxy(methanesulfonyloxy)iodo]benzene and its analogs involves the preparation of anhydrides from [hydroxy(methanesulfonato-O)]iodobenzene (HMIB) and related compounds by drying solutions of these compounds, with crystallographic structures obtained for the anhydrides to explore the electron-domain geometries of the iodine atoms and the presence of delocalized bonding in groupings of oxygen and iodine atoms (Richter et al., 2010).

Molecular Structure Analysis

The molecular structure of [hydroxy(methanesulfonyloxy)iodo]benzene derivatives has been characterized, showing that upon dissolution in water, these compounds undergo complete ionization to give the hydroxy(phenyl)iodonium ion and the corresponding sulfonate ion as fully solvated species. This highlights the stability and reactivity of the phenyliodonium species in aqueous solutions (Richter et al., 1997).

Chemical Reactions and Properties

[Hydroxy(methanesulfonyloxy)iodo]benzene participates in various chemical reactions, such as the tosyloxylactonization of alkenoic acids, demonstrating its utility as a reagent in organic synthesis for the formation of lactones and other functionalized organic compounds (Shah et al., 1986).

Physical Properties Analysis

The physical properties of [hydroxy(methanesulfonyloxy)iodo]benzene and its derivatives, such as solubility, ionization behavior, and the formation of stable species in solution, are crucial for understanding its behavior in different chemical environments and its applications in synthesis and catalysis.

Chemical Properties Analysis

The chemical properties of [hydroxy(methanesulfonyloxy)iodo]benzene, including its reactivity, oxidation potential, and ability to participate in a wide range of chemical transformations, make it a valuable tool in organic chemistry. Its role in promoting selective oxidation reactions and facilitating the synthesis of complex organic molecules underscores its utility in synthetic methodologies (Xia & Chen, 1997).

Scientific Research Applications

  • Introduction of Phosphonate or Phosphinate Groups : It is utilized for introducing phosphonate or phosphinate groups to ketone and ester carbonyl groups (Moriarty, Condeiu, Tao, & Prakash, 1997).

  • Selective Oxidative Transformations in Organic Synthesis : It is routinely employed in organic synthesis for selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).

  • Regeneration of Aryl Ketones : This compound efficiently regenerates aryl ketones with up to 90% yield through the oxidative cleavage of pyridyl hydrazones (Aneja, Sihag, Soni, Rani, & Kinger, 2023).

  • Potential in Chemical Research : The synthesized reagent has potential applications in chemical research (Wang Ya-zhen, 2009).

  • Synthesis of Β2-Azido Ketones : It is used in the synthesis of Β2-azido ketones in organic synthesis (Prakash, Pannu, Prakash, & Batra, 2006).

  • Selective Oxidation of Sulfides : [Hydroxy(methanesulfonyloxy)iodo]benzene can selectively oxidize alkyl- and aryl-sulfides to their corresponding sulfoxides under mild conditions, achieving excellent yields (Xia & Chen, 1997).

properties

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO4S/c1-13(10,11)12-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYPCBSGVAXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OI(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456753
Record name [Hydroxy(methanesulfonyloxy)iodo]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Hydroxy(methanesulfonyloxy)iodo]benzene

CAS RN

105551-42-6
Record name [Hydroxy(methanesulfonyloxy)iodo]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Hydroxy(methanesulfonyloxy)iodo]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VV ZHDANKIN, PJ STANG - Chemistry of Hypervalent …, 1998 - books.google.com
Iodine differs in many respects from the other common halogens. Due to the large atom size and the relatively low ionization potential, it can easily form stable polycoordinate, …
Number of citations: 0 books.google.com
T Dohi, Y Kita - Iodine Chemistry and Applications, 2014 - Wiley Online Library
In this chapter, the fundamental theories regarding the structures and properties such as reactivities, applications, and recent progresses of hypervalent iodine compounds are briefly …
CN Hui - 2021 - eldorado.tu-dortmund.de
Carbocycles are omnipresence in chemical pharmaceuticals, biologically active natural products and organic functional materials. Construction of structurally intriguing, highly …
Number of citations: 3 eldorado.tu-dortmund.de

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